![molecular formula C20H19N B185560 N-Benzyl-1-biphenyl-4-ylmethanamine CAS No. 294885-81-7](/img/structure/B185560.png)
N-Benzyl-1-biphenyl-4-ylmethanamine
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Overview
Description
N-Benzyl-1-biphenyl-4-ylmethanamine is an organic compound with the molecular formula C20H19N It is a derivative of biphenyl and is characterized by the presence of a benzyl group attached to the nitrogen atom of a biphenyl-4-ylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-biphenyl-4-ylmethanamine typically involves the reaction of biphenyl-4-ylmethanamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-biphenyl-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Biphenyl-4-ylmethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Potential
- Research indicates that N-Benzyl-1-biphenyl-4-ylmethanamine may exhibit anticancer properties due to its structural similarities to known bioactive compounds. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.
- Case Study : A study on biphenyl derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects on tumor cells, suggesting potential for development in cancer therapeutics.
-
Calcium Channel Modulation
- The compound's interaction with calcium channels is being investigated for its potential use in treating cardiovascular diseases. Its ability to modulate calcium ion flow may help in managing conditions like hypertension and arrhythmias.
-
Drug Delivery Systems
- This compound is being explored as a component in drug delivery systems due to its favorable pharmacokinetic properties, which can enhance the bioavailability of therapeutic agents.
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It can be utilized in synthesizing more complex organic molecules through various reactions, including:
- Oxidation : Leading to the formation of N-Oxides.
- Reduction : Producing derivatives such as biphenyl-4-ylmethanamine.
- Substitution Reactions : Resulting in various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-Benzyl-1-biphenyl-4-ylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-phenylmethanamine: Similar structure but lacks the biphenyl group.
N-Benzyl-1-naphthylmethanamine: Contains a naphthyl group instead of a biphenyl group.
N-Benzyl-1-anthracenylmethanamine: Features an anthracenyl group.
Uniqueness
N-Benzyl-1-biphenyl-4-ylmethanamine is unique due to the presence of both a benzyl group and a biphenyl structure, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
N-Benzyl-1-biphenyl-4-ylmethanamine is an organic compound characterized by its biphenyl structure with a benzyl group attached to the nitrogen atom of a methanamine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurodegenerative diseases and as enzyme inhibitors.
- Molecular Formula : C19H20N
- Molecular Weight : Approximately 293.37 g/mol
- Structure : The compound features a biphenyl core, consisting of two phenyl rings connected by a single bond, which is known for its unique structural properties conducive to various biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Neuropharmacology :
- The compound's structural similarities to known acetylcholinesterase (AChE) inhibitors suggest potential applications in treating Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function in patients suffering from neurodegenerative disorders .
- Enzyme Inhibition :
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Cytotoxicity and Anticancer Activity :
- Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic properties against cancer cell lines. For example, certain derivatives have shown significant antiproliferative activity against A549 lung carcinoma cells and MCF7 breast cancer cells, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly alter the compound's biological activity. For instance, halogen substitutions have been associated with increased potency in enzyme inhibition assays .
Compound Variant | Enzyme Inhibition (IC50) | Notes |
---|---|---|
N-Benzyl variant | 5.90 ± 0.07 μM (AChE) | Effective dual inhibitor |
Halogenated variant | 0.10 – 0.13 μM | Highest potency observed |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of N-Benzyl derivatives:
- Dual Inhibitors for Alzheimer's Disease :
- Cytotoxicity Assessments :
- Mechanistic Studies :
Properties
IUPAC Name |
1-phenyl-N-[(4-phenylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFPRQYGUIJDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361158 |
Source
|
Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-81-7 |
Source
|
Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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